N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorobenzamide group and a dimethoxyphenyl carbamothioyl moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide typically involves the reaction of 3,5-dimethoxyaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then treated with thiocarbamoyl chloride to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include modulation of signal transduction pathways and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-Dimethoxyphenyl)carbamothioyl]benzamide
- N-{[(3,5-dimethoxyphenyl)carbamothioyl]amino}-2-(pyridin-4-yl)quinoline-4-carboxamide
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
Uniqueness
N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide stands out due to the presence of the fluorobenzamide group, which imparts unique chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
CAS No. |
712277-71-9 |
---|---|
Molecular Formula |
C16H15FN2O3S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(3,5-dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H15FN2O3S/c1-21-13-7-12(8-14(9-13)22-2)18-16(23)19-15(20)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H2,18,19,20,23) |
InChI Key |
WZDUZEKKKMGVJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.